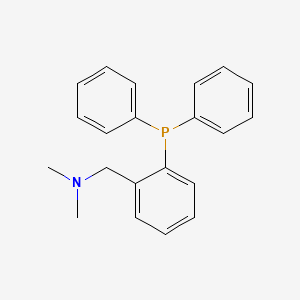
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine
Übersicht
Beschreibung
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine is an organophosphorus compound that features a phosphine group attached to a phenyl ring, which is further connected to a dimethylmethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine typically involves the reaction of 2-bromophenylphosphine with N,N-dimethylmethanamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.
Coordination: As a ligand, it can coordinate with transition metals to form complexes. These complexes can be synthesized under mild conditions using metal precursors such as palladium chloride or platinum chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while coordination with metals forms metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their structural and electronic properties.
Catalysis: Metal complexes of this compound are investigated for their catalytic activity in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Medicinal Chemistry: The compound and its metal complexes are explored for potential therapeutic applications, such as anticancer agents, due to their ability to interact with biological molecules.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine primarily involves its role as a ligand in metal complexes. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed. For example, in hydrogenation reactions, the metal-phosphine complex activates hydrogen molecules, enabling their addition to unsaturated substrates.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)benzene: This compound also features diphenylphosphine groups attached to a benzene ring but lacks the dimethylmethanamine moiety. It is commonly used as a bidentate ligand in coordination chemistry.
1,2-Bis(diphenylphosphino)ethane: Similar to the above compound but with an ethane backbone, it is another widely used bidentate ligand.
1,2,3-Triazole based bisphosphine ligands: These ligands contain triazole rings and diphenylphosphine groups, offering versatile coordination modes and applications in catalysis.
The uniqueness of this compound lies in its combination of a phosphine group with a dimethylmethanamine moiety, which provides distinct electronic and steric properties that can influence its coordination behavior and catalytic activity.
Eigenschaften
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NP/c1-22(2)17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POILNYUNIDNVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53881-33-7 | |
| Record name | 53881-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B8223064.png)
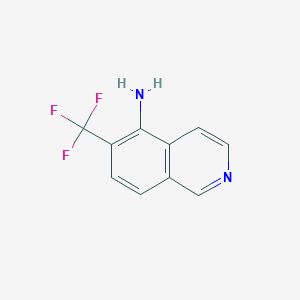
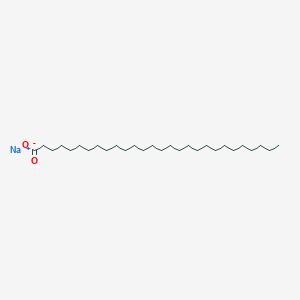
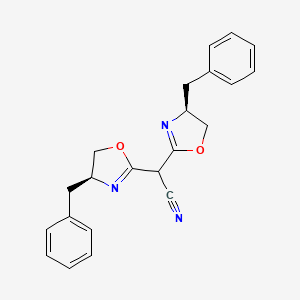

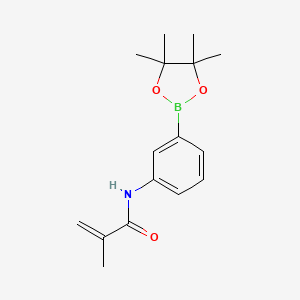

![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
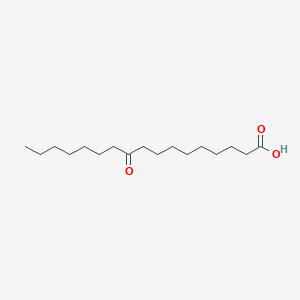
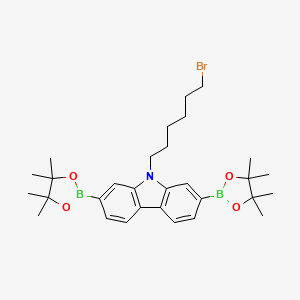

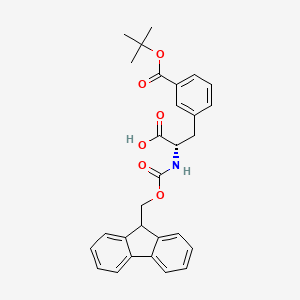
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223182.png)
